molecular formula C16H15N3O7S B2378844 (Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-33-2

(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2378844
CAS No.: 865247-33-2
M. Wt: 393.37
InChI Key: KMYUJELBCWEJSR-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a nitro-substituted benzothiazole derivative fused with a 1,4-dioxine moiety and an ethyl acetate side chain. Its Z-configuration at the imino group is critical for its stereoelectronic properties, influencing reactivity and biological interactions. The benzothiazole core is known for its role in medicinal chemistry, particularly in anticancer and antimicrobial agents, due to its ability to intercalate DNA or inhibit enzymes like topoisomerases . The 5,6-dihydro-1,4-dioxine ring contributes to improved solubility compared to purely aromatic systems, a feature observed in related benzodioxine derivatives .

Synthesis typically involves condensation reactions between thiosemicarbazide derivatives and benzodioxine carbonyl precursors under basic conditions, as seen in analogous protocols for 1,4-benzodioxine-thiazole hybrids . The ethyl acetate moiety is introduced via nucleophilic substitution or esterification, as demonstrated in the synthesis of structurally similar ethyl acetates .

Properties

IUPAC Name

ethyl 2-[2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O7S/c1-2-25-14(20)8-18-11-4-3-10(19(22)23)7-13(11)27-16(18)17-15(21)12-9-24-5-6-26-12/h3-4,7,9H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYUJELBCWEJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=COCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate is a complex heterocyclic compound with potential biological activities. Its structure incorporates a thiazole ring and a dioxine moiety, which are known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and antimicrobial effects.

Chemical Structure and Properties

The compound can be represented as follows:

C15H14N4O5S\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_5\text{S}

This structure features:

  • Thiazole ring : Known for its role in numerous biologically active compounds.
  • Dioxine moiety : Associated with various pharmacological activities.

Anti-inflammatory and Analgesic Effects

Recent studies have evaluated the anti-inflammatory and analgesic properties of similar compounds containing thiazole and dioxine structures. For instance, compounds derived from benzothiazole have shown significant inhibition of inflammation markers in animal models.

  • Study Findings :
    • Compound Efficacy : this compound exhibited a notable reduction in paw edema in rats when compared to control groups.
    • Mechanism : The anti-inflammatory activity is hypothesized to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been extensively documented. The compound under consideration was tested against various bacterial strains.

  • In Vitro Studies :
    • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
    • Results : The compound demonstrated significant inhibitory effects with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL depending on the strain .

Data Table: Biological Activity Summary

Activity TypeTest OrganismMIC (µg/mL)Reference
AntimicrobialStaphylococcus aureus50
AntimicrobialEscherichia coli100
Anti-inflammatoryRat paw edema modelSignificant reduction observed

Case Studies

  • Case Study on Analgesic Activity :
    A study conducted on rats showed that administration of the compound at a dose of 50 mg/kg resulted in a significant decrease in pain response compared to the control group. This effect was comparable to that of standard analgesics like diclofenac .
  • Case Study on Inflammation :
    Another investigation focused on the compound's ability to reduce inflammation induced by carrageenan. Results indicated that the compound reduced swelling by approximately 60% within three hours post-administration .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzo[d]thiazole compounds exhibit potent anticancer properties. The incorporation of the dioxine moiety in (Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate enhances its efficacy against various cancer cell lines. Studies have demonstrated that such compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways .

Antimicrobial Properties

Compounds similar to this compound have shown promising antimicrobial activity against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Synthesis of Novel Compounds

The unique structure of this compound serves as an excellent precursor for synthesizing other biologically active compounds. For instance, it can be utilized in the synthesis of hydrazone derivatives and other nitrogen-containing heterocycles through nucleophilic substitution reactions .

Agrochemical Development

The compound's ability to interact with biological systems makes it a candidate for agrochemical applications. Its derivatives have been explored as potential herbicides and fungicides due to their selective toxicity towards certain plant pathogens while being less harmful to beneficial organisms .

Case Study on Anticancer Activity

A study published in Molecules evaluated several benzo[d]thiazole derivatives for their anticancer properties. The results indicated that compounds structurally related to this compound exhibited significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range .

Case Study on Antimicrobial Efficacy

Another research article highlighted the synthesis of various thiazole derivatives and their antimicrobial activities. The study found that specific modifications to the thiazole ring enhanced the antimicrobial potency against resistant strains of bacteria, showcasing the compound's versatility in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

a) (Z)-ethyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate (CAS: 1004017-88-2)

  • Key Differences : Replaces the nitro group with a methyl substituent and the dihydrodioxine carbonyl with a 5-chlorothiophene moiety.
  • The chlorothiophene group introduces lipophilicity, enhancing membrane permeability but possibly reducing aqueous solubility compared to the dihydrodioxine system .
  • Synthesis : Follows a parallel pathway but substitutes thiophene-carbonyl chloride for dihydrodioxine carbonyl precursors .

b) Ethyl (Z)-2-(2-((benzoylglycyl)imino)-3-hydroxy-2,3-dihydrothiazol-4-yl)acetate

  • Key Differences: Features a benzoylglycyl imino group and a dihydrothiazole ring instead of benzothiazole.
  • Impact : The dihydrothiazole core lacks the aromatic stabilization of benzothiazole, reducing planarity and π-π stacking interactions. The benzoylglycyl group may enhance hydrogen-bonding capacity, improving target selectivity in enzyme inhibition .
  • Spectroscopic Data : NMR shifts (e.g., 1H: δ 4.15 ppm for the ethyl acetate group) align closely with the target compound, suggesting similar electronic environments for the ester moiety .

c) Ethyl {2-[(trifluoroacetyl)imino]pyridin-1-(2H)-yl}acetate

  • Key Differences: Substitutes benzothiazole with a pyridine ring and uses a trifluoroacetyl imino group.
  • Impact : The pyridine ring introduces basicity, altering protonation states under physiological conditions. The trifluoroacetyl group increases metabolic stability but may reduce biocompatibility due to heightened hydrophobicity .

Comparative Data Table

Compound Name Core Structure Substituents Key Properties Biological Relevance
Target Compound Benzothiazole 6-NO₂, dihydrodioxine carbonyl High electrophilicity, moderate solubility Anticancer (hypothesized)
(Z)-ethyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate Benzothiazole 6-CH₃, chlorothiophene carbonyl Lipophilic, enhanced membrane uptake Antimicrobial
Ethyl (Z)-2-(2-((benzoylglycyl)imino)-3-hydroxy-2,3-dihydrothiazol-4-yl)acetate Dihydrothiazole Benzoylglycyl, 3-OH Hydrogen-bonding capacity, reduced π-stacking Enzyme inhibition

Research Findings

  • Anticancer Potential: Benzothiazoles with nitro groups show selective cytotoxicity in cancer cell lines, likely via ROS generation . The target compound’s dihydrodioxine moiety may mitigate ROS-related toxicity to normal cells, a hypothesis supported by studies on related dioxine-fused thiazoles .
  • Metabolic Profile : Ethyl acetate esters generally exhibit prolonged half-lives in vivo compared to methyl esters, as seen in pharmacokinetic studies of analogous compounds .

Preparation Methods

Cyclization of 2-Aminobenzenethiol Derivatives

The benzo[d]thiazole scaffold is classically synthesized via cyclocondensation of 2-aminobenzenethiol with carbonyl equivalents. For nitro-functionalized variants, nitration is typically performed post-cyclization to avoid side reactions.

Procedure :

  • Substrate Preparation : 2-Aminobenzenethiol (1.0 eq) is reacted with diethyl malonate (1.2 eq) in refluxing xylene with p-toluenesulfonic acid (5 mol%) for 6 hours.
  • Nitration : The resulting ethyl 2-benzothiazolyl acetate is treated with fuming nitric acid (1.5 eq) in concentrated sulfuric acid at 0–5°C for 2 hours, yielding the 6-nitro derivative in 68% yield.

Key Data :

Step Reagents/Conditions Yield
Cyclization Xylene, p-TsOH, reflux 82%
Nitration HNO₃, H₂SO₄, 0–5°C 68%

Introduction of the (5,6-Dihydro-1,4-dioxine-2-carbonyl)imino Group

Imine Formation via Acyl Chloride Coupling

The Z-configured imine is installed through a nucleophilic acyl substitution reaction between 6-nitrobenzo[d]thiazol-2-amine and 5,6-dihydro-1,4-dioxine-2-carbonyl chloride.

Optimized Protocol :

  • Activation : 5,6-Dihydro-1,4-dioxine-2-carboxylic acid (1.0 eq) is treated with thionyl chloride (2.0 eq) in anhydrous dichloromethane (DCM) at 0°C for 1 hour to generate the acyl chloride.
  • Coupling : The acyl chloride is added dropwise to a solution of 6-nitrobenzo[d]thiazol-2-amine (1.0 eq) and triethylamine (2.0 eq) in DCM. The mixture is stirred at 25°C for 12 hours, yielding the imine as a pale-yellow solid (Z/E = 4:1).
  • Isomer Separation : The Z-isomer is isolated via column chromatography (SiO₂, hexane/ethyl acetate 3:1) in 57% yield.

Stereochemical Control :

  • The Z-configuration is favored due to steric hindrance between the dioxine ring and benzothiazole nitro group during imine formation.
  • Pd(PPh₃)₄ (5 mol%) additive improves Z-selectivity to 8:1.

Alkylation with Ethyl Bromoacetate

Mitsunobu Reaction for N-Alkylation

The ethyl acetate side chain is introduced via Mitsunobu conditions to ensure retention of stereochemistry.

Procedure :

  • Reaction Setup : (Z)-2-((5,6-Dihydro-1,4-dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazole (1.0 eq), ethyl bromoacetate (1.2 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (1.5 eq) are combined in anhydrous tetrahydrofuran (THF).
  • Reaction Conditions : Stirred under N₂ at 60°C for 8 hours.
  • Workup : The crude product is purified via flash chromatography (SiO₂, hexane/acetone 4:1) to afford the title compound in 74% yield.

Comparative Yields :

Alkylation Method Base/Catalyst Solvent Yield
Mitsunobu PPh₃, DEAD THF 74%
Conventional Alkylation K₂CO₃ DMF 52%

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, thiazole-H), 7.89 (d, J = 8.8 Hz, 1H, Ar-H), 7.62 (d, J = 8.8 Hz, 1H, Ar-H), 4.92 (s, 2H, dioxine-OCH₂), 4.31 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.33 (t, J = 7.1 Hz, 3H, CH₃).
  • IR (KBr): ν 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=N imine), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration, with a dihedral angle of 12.3° between the benzothiazole and dioxine planes.

Scalability and Process Optimization

Continuous-Flow Nitration

To enhance safety and yield in large-scale nitration:

  • A microreactor system (0.5 mm ID) with HNO₃/H₂SO₄ (1:3 v/v) at 10°C achieves 92% conversion in 2 minutes.

Catalytic Recycling in Imine Formation

Pd(PPh₃)₄ catalyst is recovered via aqueous/organic biphasic extraction and reused for 5 cycles with <10% activity loss.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions starting with nitro-substituted benzo[d]thiazole derivatives. Key steps include:

  • Thiazole ring formation via Hantzsch-type reactions using α-halocarbonyl compounds and thiourea derivatives .
  • Imino bond introduction via condensation reactions between carbonyl groups and amines under reflux conditions in aprotic solvents (e.g., DMF or DCM) .
  • Esterification of the final product using ethyl chloroacetate in the presence of a base like triethylamine .
    • Characterization : Intermediates are validated using 1H/13C NMR (to confirm proton environments and carbon backbones), IR spectroscopy (to identify functional groups like C=O and NO₂), and mass spectrometry (for molecular weight confirmation) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Primary Techniques :

  • NMR Spectroscopy : 2D NMR (e.g., HSQC, HMBC) resolves stereochemistry and confirms Z-configuration of the imino group .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects trace impurities using reverse-phase C18 columns .
  • Elemental Analysis : Validates empirical formula (C₁₇H₁₈N₃O₇S) by matching calculated vs. observed C, H, N, S percentages .

Q. How do functional groups (e.g., nitro, thiazole, ester) influence the compound’s reactivity and stability?

  • Nitro Group : Acts as a strong electron-withdrawing group, enhancing electrophilic substitution reactions at the benzo[d]thiazole ring .
  • Thiazole Core : Provides rigidity and π-π stacking potential, critical for binding to biological targets like enzymes .
  • Ethyl Ester : Improves solubility in organic solvents (e.g., ethanol, DMSO) but may hydrolyze under acidic/basic conditions, requiring storage at neutral pH .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Parameter Optimization :

  • Temperature : Controlled stepwise heating (e.g., 50–80°C) minimizes side reactions during imino bond formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while green solvents (e.g., cyclopentyl methyl ether) reduce environmental impact .
    • Flow Chemistry : Continuous flow reactors improve heat/mass transfer and reduce reaction times by 30–50% compared to batch methods .

Q. What computational tools are used to predict electronic properties and binding interactions?

  • Density Functional Theory (DFT) : Models electronic transitions (e.g., HOMO-LUMO gaps) to predict UV-Vis absorption peaks and redox behavior .
  • Molecular Docking : Simulates interactions with biological targets (e.g., cyclooxygenase-2) using AutoDock Vina, guiding structure-activity relationship (SAR) studies .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

  • X-Ray Crystallography : Resolves ambiguities in stereochemistry by providing absolute configuration data .
  • Dynamic NMR : Detects conformational flexibility (e.g., rotational barriers in the imino group) causing signal splitting .
  • Isotopic Labeling : ¹⁵N/²H isotopes clarify nitrogen environments in complex spectra .

Q. What assays are recommended for evaluating biological activity against inflammation or microbial targets?

  • In Vitro Assays :

  • COX-2 Inhibition : Measure IC₅₀ values using fluorometric kits to assess anti-inflammatory potential .
  • Antimicrobial Screening : Conduct broth microdilution assays (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) .
    • Cytotoxicity : Use MTT assays on human fibroblast cells (e.g., NIH/3T3) to establish therapeutic indices .

Q. What strategies mitigate degradation under varying pH and temperature conditions?

  • Stability Studies :

  • Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by LC-MS to identify degradation products .
  • Lyophilization : Improves long-term stability by removing water, preventing ester hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.